molecular formula C16H16N2O4S B11278795 2-methyl-N-[(4-methylphenyl)methyl]-5-(1,2-oxazol-5-yl)furan-3-sulfonamide

2-methyl-N-[(4-methylphenyl)methyl]-5-(1,2-oxazol-5-yl)furan-3-sulfonamide

Cat. No.: B11278795
M. Wt: 332.4 g/mol
InChI Key: RMIDTXTVSQGKBI-UHFFFAOYSA-N
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Description

2-methyl-N-[(4-methylphenyl)methyl]-5-(1,2-oxazol-5-yl)furan-3-sulfonamide is a complex organic compound with a unique structure that combines a furan ring, an oxazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[(4-methylphenyl)methyl]-5-(1,2-oxazol-5-yl)furan-3-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-diketone, under acidic conditions.

    Introduction of the Oxazole Ring: The oxazole ring can be introduced through a cyclization reaction involving an appropriate amino alcohol and a carboxylic acid derivative.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base, such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[(4-methylphenyl)methyl]-5-(1,2-oxazol-5-yl)furan-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

2-methyl-N-[(4-methylphenyl)methyl]-5-(1,2-oxazol-5-yl)furan-3-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound can be used as a probe or reagent in various biological assays to study enzyme activity or protein interactions.

    Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-N-[(4-methylphenyl)methyl]-5-(1,2-oxazol-5-yl)furan-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The furan and oxazole rings may contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-[(4-methylphenyl)methyl]-5-(1,2-oxazol-5-yl)furan-3-sulfonamide: shares similarities with other sulfonamide-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of the furan and oxazole rings with the sulfonamide group. This unique structure may confer specific properties, such as enhanced binding affinity or selectivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H16N2O4S

Molecular Weight

332.4 g/mol

IUPAC Name

2-methyl-N-[(4-methylphenyl)methyl]-5-(1,2-oxazol-5-yl)furan-3-sulfonamide

InChI

InChI=1S/C16H16N2O4S/c1-11-3-5-13(6-4-11)10-18-23(19,20)16-9-15(21-12(16)2)14-7-8-17-22-14/h3-9,18H,10H2,1-2H3

InChI Key

RMIDTXTVSQGKBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(OC(=C2)C3=CC=NO3)C

Origin of Product

United States

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